molecular formula C9H11NO3 B1649925 3-hydroxyphenyl N-ethylcarbamate CAS No. 108490-80-8

3-hydroxyphenyl N-ethylcarbamate

Cat. No.: B1649925
CAS No.: 108490-80-8
M. Wt: 181.19 g/mol
InChI Key: VEICXUIUCXSTCO-UHFFFAOYSA-N
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Description

3-hydroxyphenyl N-ethylcarbamate, also known as ethyl (3-hydroxyphenyl)carbamate, is an organic compound with the molecular formula C9H11NO3. This compound belongs to the class of carbamates, which are esters of carbamic acid. It is characterized by the presence of an ethyl ester group attached to a 3-hydroxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ethyl-, 3-hydroxyphenyl ester typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Hydroxyaniline+Ethyl chloroformateCarbamic acid, ethyl-, 3-hydroxyphenyl ester+HCl\text{3-Hydroxyaniline} + \text{Ethyl chloroformate} \rightarrow \text{3-hydroxyphenyl N-ethylcarbamate} + \text{HCl} 3-Hydroxyaniline+Ethyl chloroformate→Carbamic acid, ethyl-, 3-hydroxyphenyl ester+HCl

Industrial Production Methods

In industrial settings, the production of carbamic acid, ethyl-, 3-hydroxyphenyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxyphenyl N-ethylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 3-hydroxyaniline and ethyl alcohol.

    Oxidation: It can be oxidized to form corresponding quinones.

    Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Electrophiles like bromine or nitronium ions.

Major Products

    Hydrolysis: 3-Hydroxyaniline and ethyl alcohol.

    Oxidation: Quinones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-hydroxyphenyl N-ethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, ethyl-, 3-hydroxyphenyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed to release the active 3-hydroxyaniline, which can then interact with biological targets. The pathways involved include enzyme inhibition and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, ethyl ester
  • Carbamic acid, (3-chlorophenyl)-, ethyl ester
  • Ethyl (3-hydroxyphenyl)carbamate

Uniqueness

3-hydroxyphenyl N-ethylcarbamate is unique due to the presence of the 3-hydroxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamates, which may have different substituents on the phenyl ring or different ester groups.

Properties

IUPAC Name

(3-hydroxyphenyl) N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEICXUIUCXSTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148570
Record name Carbamic acid, ethyl-, 3-hydroxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108490-80-8
Record name Carbamic acid, ethyl-, 3-hydroxyphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108490808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ethyl-, 3-hydroxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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